Synthesis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate: A High-Purity Protocol for Liquid Crystal Applications
Synthesis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate: A High-Purity Protocol for Liquid Crystal Applications
[1][2]
Executive Summary
Molecule: trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate CAS: 100633-61-2 Class: Nematic Liquid Crystal (LC) Monomer / Mesogen Application: Thin Film Transistor (TFT) and Super Twisted Nematic (STN) displays.[1]
This guide details the industrial-grade synthesis of trans-4-fluorophenyl 4-ethylcyclohexanecarboxylate . This molecule functions as a low-viscosity mesogen, critical for reducing the response time of liquid crystal mixtures. The synthesis prioritizes stereochemical purity (trans-isomer >99.5%) and low ionic impurity , both of which are non-negotiable for display performance.
The pathway utilizes a convergent strategy: the stereoselective preparation of the cyclohexane core followed by a high-yield esterification with the fluorinated phenol.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule consists of a rigid core (cyclohexane + phenyl ring) linked by an ester bond.[2] The primary challenge is not the bond formation, but the stereocontrol of the cyclohexane ring . The trans-isomer (equatorial-equatorial 1,4-substitution) is linear and mesogenic; the cis-isomer is bent and disrupts the liquid crystal phase.
Strategic Pathway
-
Core Construction: Catalytic hydrogenation of 4-ethylbenzoic acid.[1]
-
Stereochemical Correction: Thermodynamic isomerization of the cis/trans acid mixture to the pure trans-acid.
-
Activation: Conversion to the acyl chloride to overcome the low reactivity of the secondary carboxylic acid.
-
Coupling: Nucleophilic acyl substitution with 4-fluorophenol.
Figure 1: Retrosynthetic disconnection showing the critical dependency on the trans-acid intermediate.[1]
Part 2: Synthesis of trans-4-Ethylcyclohexanecarboxylic Acid[1]
The commercial availability of pure trans-acid can be variable. For high-value LC synthesis, starting from the aromatic acid is often more cost-effective and ensures control over the alkyl chain length.
Step 1: Hydrogenation and Isomerization
The hydrogenation of 4-ethylbenzoic acid yields a mixture of cis and trans isomers (typically 70:30 to 40:60 depending on the catalyst). We must drive this to the thermodynamic trans product.
Reaction Scheme:
Protocol:
-
Hydrogenation:
-
Vessel: High-pressure autoclave (Hastelloy or Stainless Steel).
-
Reagents: 4-Ethylbenzoic acid (1.0 eq), 5% Ru/C catalyst (5 wt%), Isopropanol (solvent).[1]
-
Conditions: 80-100°C, 50-80 bar
. Stir vigorously for 6-12 hours. -
Workup: Filter catalyst while hot. Concentrate filtrate to obtain the crude cis/trans acid mixture.
-
-
Isomerization (The Cadiot Method):
-
Dissolve the crude acid in 20% aqueous KOH (2.5 eq).
-
Autoclave Heating: Heat to 180-200°C for 4-6 hours. Under these harsh basic conditions, the
-proton is removed, forming a planar enolate. Reprotonation favors the sterically less hindered equatorial position (trans).[1] -
Acidification: Cool to room temperature. Acidify with conc. HCl to pH 1.[1][3]
-
Isolation: The trans-acid is less soluble than the cis-acid. Filter the precipitate.[4][5]
-
Recrystallization: Recrystallize from n-heptane or ethanol/water to achieve >99% trans content.[1]
-
Key Checkpoint:
-
Melting Point: Pure trans-4-ethylcyclohexanecarboxylic acid melts at ~81-83°C. If the MP is lower, significant cis isomer remains.[1]
Part 3: Coupling via Acid Chloride
Direct esterification (Fischer) is slow for cyclohexanecarboxylic acids due to steric hindrance at the secondary carbon. The acid chloride route is preferred for its quantitative yield and absence of water by-product.
Step 2: Acyl Chloride Formation
Reagents: Thionyl Chloride (
Protocol:
-
Charge a reactor with trans-4-ethylcyclohexanecarboxylic acid (1.0 eq).
-
Add dry Toluene (3-4 volumes).
-
Add Thionyl Chloride (1.2 eq) dropwise at room temperature.
-
Add 2-3 drops of DMF (catalyst).[1]
-
Heat to reflux (80-110°C) for 3 hours. Gas evolution (
) will cease when complete.[1] -
Distillation: Remove excess
and Toluene under reduced pressure. The acid chloride is sensitive to moisture; proceed immediately to the next step.
Step 3: Esterification (The Coupling)
Reaction:
Protocol:
-
Setup: 3-neck flask,
atmosphere, mechanical stirrer, thermometer. -
Charge: Dissolve 4-Fluorophenol (1.05 eq) in dry Dichloromethane (DCM) or Toluene.
-
Base: Add Pyridine or Triethylamine (1.2 eq). Cool to 0-5°C.[1]
-
Addition: Dissolve the Acid Chloride (from Step 2) in a minimal amount of solvent. Add dropwise to the phenol solution, maintaining temp < 10°C. Exothermic reaction.
-
Reaction: Allow to warm to room temperature. Stir for 4-6 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1).[1]
Figure 2: Workflow for the esterification step.[1]
Part 4: Purification & Characterization
For Liquid Crystal applications, purity is paramount.[1] Even trace impurities (0.1%) can degrade the Voltage Holding Ratio (VHR) of the final display.
Purification Protocol
-
Washing: Wash the organic layer with:
-
Solvent Removal: Dry over
, filter, and rotovap to dryness.[1] -
Recrystallization (Crucial):
-
Column Chromatography (Optional): If color persists, pass through a short pad of silica gel using Hexane/DCM.[1]
Data Specifications
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity (GC) | Gas Chromatography | |
| Trans-Isomer | GC / NMR | |
| Melting Point | 45 - 48°C (Typical for homologs) | DSC |
| Clearing Point | (Nematic -> Isotropic) Distinct | DSC |
| Moisture | Karl Fischer | |
| Ionic Impurities | Ion Chromatography |
Note: The exact melting point depends heavily on purity. Homologs (propyl, pentyl) typically melt in the 30-50°C range.
References
-
Synthesis of trans-4-substituted cyclohexanecarboxylic acids
-
Esterification Protocols
-
Properties of Fluorinated Liquid Crystals
-
Dielectric Anisotropy: Kirsch, P., & Bremer, M. (2000).[1] "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie.
-
-
Chemical Identity
-
CAS Registry: [1]
-
Sources
- 1. ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate | C15H17ClFNO4S | CID 9919285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dakenchem.com [dakenchem.com]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
